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Compound Name: Mini gastrin I, human tfa

Cat. No.: B15616805 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use

of radiolabeled minigastrin analogs in Single Photon Emission Computed

Tomography/Computed Tomography (SPECT/CT) for the imaging of cholecystokinin-2 receptor

(CCK2R)-expressing tumors.

Introduction
The cholecystokinin-2 receptor (CCK2R) is a promising molecular target for nuclear medicine

applications due to its high expression in various malignancies, including medullary thyroid

carcinoma (MTC), small cell lung cancer (SCLC), and other neuroendocrine tumors (NETs)[1]

[2][3][4][5]. Minigastrin, a natural ligand for this receptor, and its analogs can be labeled with

gamma-emitting radionuclides for SPECT imaging, enabling non-invasive visualization and

characterization of CCK2R-positive tumors[1][6]. The combination of SPECT with CT provides

both functional and anatomical information, improving the localization and diagnosis of tumor

lesions[7][8].

This document outlines the properties of various radiolabeled minigastrin analogs, presents key

quantitative data from preclinical and clinical studies, and offers detailed protocols for their

radiolabeling, in vitro evaluation, and in vivo SPECT/CT imaging.
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Radiolabeled Minigastrin Analogs and Their
Properties
Several minigastrin analogs have been developed and radiolabeled for SPECT imaging. The

choice of the peptide, chelator, and radionuclide significantly impacts the imaging

characteristics, including tumor uptake, clearance kinetics, and metabolic stability.

Commonly Used Radionuclides for SPECT:

Indium-111 (¹¹¹In): A widely used radionuclide for SPECT imaging with favorable decay

characteristics.

Technetium-99m (⁹⁹mTc): The most common medical radioisotope, readily available from

⁹⁹Mo/⁹⁹mTc generators, offering excellent imaging properties and low radiation dose to the

patient[1][9][10].

Key Minigastrin Analogs and Chelators:

PP-F11: A promising minigastrin analog that has been conjugated with various chelators like

DOTA, NOTA, and NODAGA for labeling with different radiometals[2][11].

Demogastrin Analogs: Modified at the N-terminus with tetraamine chelators for efficient

labeling with ⁹⁹mTc[9][10].

CP04 (DOTA-(DGlu)₆-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH₂): An analog selected for clinical

evaluation due to its high stability, receptor affinity, and favorable in vivo biodistribution with

low kidney retention[12][13][14].

MGS Analogs (e.g., MGS5, MGS11): Analogs with specific amino acid substitutions to

improve stability and tumor targeting when labeled with ⁹⁹mTc via a HYNIC chelator[3].

Peptidomimetic Analogs: Novel minigastrins with amide bonds substituted by 1,2,3-triazoles

to improve pharmacokinetic properties[15][16][17].

The binding of these radiolabeled minigastrin analogs to the CCK2R triggers a signaling

cascade, leading to cellular responses and internalization of the receptor-ligand complex,

which is crucial for tumor visualization.
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CCK2R signaling pathway upon minigastrin analog binding.

Quantitative Data Summary
The following tables summarize key quantitative data for various radiolabeled minigastrin

analogs from preclinical studies.
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Table 1: In Vitro CCK2R Binding Affinity (IC₅₀)

Compound
Radionuclide/
Metal

Cell Line IC₅₀ (nM) Reference

DOTA-PP-F11 ⁶⁸Ga - 0.81 ± 0.13 [11]

NOTA-PP-F11 ⁶⁸Ga - 0.79 ± 0.08 [11]

NODAGA-PP-

F11
⁶⁸Ga - 1.51 ± 0.29 [11]

[⁹⁹gTc]Demogast

rin 1-3
⁹⁹gTc AR4-2J ~1 [10]

DOTA-MGS5 ⁶⁸Ga A431-CCK2R 2.3 ± 0.4 [12]

DOTA-CCK-66 ⁶⁷Ga AR42J 1.1 ± 0.2 [18]

Table 2: In Vivo Tumor Uptake in Animal Models (%ID/g)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 14 Tech Support

https://pubs.acs.org/doi/10.1021/mp500283k
https://pubs.acs.org/doi/10.1021/mp500283k
https://pubs.acs.org/doi/10.1021/mp500283k
https://www.semanticscholar.org/paper/CCK-2-gastrin-receptor-targeted-tumor-imaging-with-Nock-Maina/7adc73838d49cccf7b7b5c6e0e5550738f40eefd
https://jnm.snmjournals.org/content/66/2/257
https://pmc.ncbi.nlm.nih.gov/articles/PMC10755518/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15616805?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
Radionuclid
e

Animal
Model
(Tumor)

Time p.i.
Tumor
Uptake
(%ID/g)

Reference

[⁹⁹mTc]Demo

gastrin 1
⁹⁹mTc

Nude Mice

(AR4-2J)
4h ~10 [9]

[⁹⁹mTc]Demo

gastrin 2
⁹⁹mTc

Nude Mice

(AR4-2J)
4h ~12 [9]

[⁹⁹mTc]Demo

gastrin 3
⁹⁹mTc

Nude Mice

(AR4-2J)
4h ~8 [9]

[⁹⁹mTc]Tc-

HYNIC-

MGS5

⁹⁹mTc

Nude Mice

(A431-

CCK2R)

4h 24.75 ± 4.38 [3]

[⁹⁹mTc]Tc-

HYNIC-

MGS11

⁹⁹mTc

Nude Mice

(A431-

CCK2R)

4h 42.48 ± 6.99 [3]

[¹¹¹In]In-

DOTA-PP-

F11

¹¹¹In

Nude Mice

(A431-

CCK2R)

1h 13.5 ± 2.1 [11]

[¹⁷⁷Lu]Lu-

DOTA-MGS5
¹⁷⁷Lu

CB17-SCID

Mice (AR42J)
24h 1.4 ± 0.4 [18]

[¹⁷⁷Lu]Lu-

DOTA-CCK-

66

¹⁷⁷Lu
CB17-SCID

Mice (AR42J)
24h 1.6 ± 0.4 [18]

%ID/g = percentage of injected dose per gram of tissue.

Experimental Protocols
The following sections provide detailed methodologies for key experiments involving

radiolabeled minigastrin analogs.
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General workflow for development and application of radiolabeled minigastrin analogs.
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Protocol: Radiolabeling of DOTA-conjugated Minigastrin
Analogs with Indium-111
This protocol is a generalized procedure based on methods for analogs like ¹¹¹In-CP04 and

¹¹¹In-DOTA-PP-F11[13][14].

Materials:

DOTA-conjugated minigastrin analog (e.g., CP04)

Indium-111 chloride (¹¹¹InCl₃) in 0.05 M HCl

Ascorbic acid buffer (e.g., 25 mg/mL, pH 4.5)

Gentisic acid and L-methionine (as stabilizers/radical scavengers)

Heating block or water bath (90-95°C)

Sterile, pyrogen-free vials

HPLC system for quality control

Procedure:

Reconstitute a lyophilized kit containing the DOTA-peptide (e.g., 10-50 µg) and stabilizers

with a defined volume of sterile water or saline.

Add the required activity of ¹¹¹InCl₃ (e.g., 200-250 MBq) to the vial.

Gently mix the contents.

Incubate the reaction vial at 90-95°C for 15-20 minutes.

Allow the vial to cool to room temperature.

Perform quality control using radio-HPLC to determine the radiochemical purity (RCP). A

typical mobile phase system would be a gradient of water/TFA and acetonitrile/TFA with a

C18 column.
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The final product should have an RCP of >95% before injection. The radiolabeled product is

typically stable for several hours at room temperature[14].

Protocol: Radiolabeling of HYNIC-conjugated
Minigastrin Analogs with Technetium-99m
This protocol is a generalized procedure for labeling analogs like ⁹⁹mTc-HYNIC-MGS5[3].

Materials:

HYNIC-conjugated minigastrin analog

Sodium pertechnetate (Na⁹⁹mTcO₄) from a ⁹⁹Mo/⁹⁹mTc generator

Stannous chloride (SnCl₂) as a reducing agent

Co-ligands (e.g., Tricine, EDDA)

Reaction buffer (e.g., phosphate or citrate buffer, pH 5-7)

Heating block or water bath (90-100°C)

Sterile, pyrogen-free vials

ITLC or HPLC system for quality control

Procedure:

In a sterile vial, combine the HYNIC-peptide conjugate, the co-ligand(s), and the stannous

chloride solution.

Add the required activity of Na⁹⁹mTcO₄ to the vial.

Adjust the final volume with buffer and gently mix.

Incubate the reaction vial at 90-100°C for 10-20 minutes.

Allow the vial to cool to room temperature.
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Determine the radiochemical purity using radio-ITLC (to separate free pertechnetate and

colloid) and/or radio-HPLC.

A radiochemical purity of >95% is required for clinical use.

Protocol: In Vitro Cell Uptake and Internalization Assay
This assay measures the specific binding and internalization of the radiotracer in CCK2R-

expressing cells.

Materials:

CCK2R-positive cells (e.g., rat pancreatic acinar AR4-2J or transfected A431-CCK2R cells)

and control cells (CCK2R-negative)[3][9][10].

Cell culture medium and supplements

Radiolabeled minigastrin analog

Unlabeled minigastrin analog (for blocking studies)

Acid buffer (e.g., Glycine-HCl, pH 2.5) to differentiate surface-bound from internalized

radioactivity

Gamma counter

Procedure:

Plate cells in 24-well plates and allow them to attach overnight.

Wash the cells with binding medium (e.g., serum-free medium).

Add the radiolabeled minigastrin analog (e.g., 0.1-1 nM) to the wells. For blocking studies,

co-incubate with a high concentration (e.g., 1 µM) of the unlabeled analog.

Incubate at 37°C for various time points (e.g., 30, 60, 120, 240 minutes) to assess uptake

kinetics[9].

After incubation, remove the radioactive medium and wash the cells with ice-cold PBS.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6469167/
https://jnm.snmjournals.org/content/46/10/1727
https://www.semanticscholar.org/paper/CCK-2-gastrin-receptor-targeted-tumor-imaging-with-Nock-Maina/7adc73838d49cccf7b7b5c6e0e5550738f40eefd
https://jnm.snmjournals.org/content/46/10/1727
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15616805?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To measure internalization, first treat the cells with an acid buffer for 5-10 minutes on ice to

strip surface-bound radioactivity. Collect this supernatant (surface-bound fraction).

Lyse the cells with NaOH or another lysis buffer to collect the internalized radioactivity.

Measure the radioactivity in the surface-bound and internalized fractions using a gamma

counter.

Calculate the percentage of internalized radioactivity relative to the total cell-associated

radioactivity.

Protocol: Preclinical SPECT/CT Imaging in Tumor-
Bearing Mice
This protocol describes a typical in vivo imaging study in an animal model.

Materials:

Tumor-bearing mice (e.g., athymic nude or SCID mice xenografted with AR42J or A431-

CCK2R cells)[3][9][18].

Radiolabeled minigastrin analog, sterile-filtered

Anesthesia (e.g., isoflurane)

Small animal SPECT/CT scanner

Procedure:

Anesthetize the tumor-bearing mouse.

Administer a defined activity of the radiolabeled minigastrin analog (e.g., 2-15 MBq) via tail

vein injection[18][19]. The injected peptide mass is typically in the range of 10-100 pmol[18].

Allow the radiotracer to distribute in the body for a predetermined time (e.g., 1, 4, and/or 24

hours post-injection)[3][18].
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Position the anesthetized animal in the SPECT/CT scanner. Maintain anesthesia throughout

the scan.

Acquire SPECT images using appropriate collimators and energy windows for the

radionuclide (e.g., for ¹¹¹In: 171 keV and 245 keV photopeaks). Acquisition time can range

from 30-60 minutes[18].

Immediately following the SPECT scan, acquire a CT scan for anatomical co-registration and

attenuation correction.

Reconstruct the SPECT and CT images and fuse them for analysis.

Following the final imaging time point, animals are typically euthanized for ex vivo

biodistribution studies to quantify tracer uptake in tumors and various organs[18].

Theranostic Applications
The principles of targeting CCK2R with minigastrin analogs extend beyond diagnostics. By

replacing the SPECT radionuclide with a therapeutic beta- or alpha-emitter (e.g., ¹⁷⁷Lu, ²²⁵Ac),

these peptides can be used for Peptide Receptor Radionuclide Therapy (PRRT)[15][19][20].

The SPECT imaging data is crucial for patient selection, dosimetry calculations, and monitoring

treatment response in a theranostic approach.
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The theranostic concept using minigastrin analogs.

Conclusion
Radiolabeled minigastrin analogs are highly valuable tools for the SPECT/CT imaging of

CCK2R-expressing tumors. Analogs such as ¹¹¹In-CP04 and various ⁹⁹mTc-labeled peptides

have demonstrated promising preclinical and initial clinical results, showing high and specific

tumor uptake[10][12][13]. Continued development focuses on improving in vivo stability and

optimizing the pharmacokinetic profile to enhance tumor-to-background ratios, particularly
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reducing kidney retention[1][15][16]. The detailed protocols provided herein serve as a guide

for researchers to utilize these powerful imaging agents in their studies, from basic preclinical

evaluation to translational clinical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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